Enantiomeric Identity: S-Enantiomer (CAS 363192-86-3) vs. R-Enantiomer (CAS 363192-62-5) – Opposite Absolute Configuration at C2
The S-enantiomer (CAS 363192-86-3) and R-enantiomer (CAS 363192-62-5) are non-superimposable mirror images with identical molecular formula (C11H20N2O4, MW 244.29) but opposite configuration at the piperazine C2 stereocenter. The S-enantiomer has the SMILES notation O=C([C@H]1N(C(OC(C)(C)C)=O)CCN(C)C1)O, while the R-enantiomer is O=C([C@@H]1N(C(OC(C)(C)C)=O)CCN(C)C1)O . In the synthesis of enantiopure piperazine-2-carboxylic acid-derived drugs such as the HIV protease inhibitor indinavir (Crixivan), the S absolute configuration at the piperazine C2 position is required for target binding; the R-enantiomer yields inactive or off-target compounds [1]. Patent literature establishes that enantiomeric piperazine derivatives can be resolved to >97% optical purity using chiral sulfonamide resolving agents, confirming that procurement of the single enantiomer eliminates the need for downstream chiral separation that would be required if the racemate were purchased [2].
| Evidence Dimension | Absolute configuration at piperazine C2 stereocenter |
|---|---|
| Target Compound Data | S configuration; SMILES O=C([C@H]1N(C(OC(C)(C)C)=O)CCN(C)C1)O; CAS 363192-86-3; vendor purity 97% (Fisher) to 98% (Leyan) |
| Comparator Or Baseline | R-enantiomer (CAS 363192-62-5); SMILES O=C([C@@H]1N(C(OC(C)(C)C)=O)CCN(C)C1)O; vendor purity 97% (Bidepharm) |
| Quantified Difference | Opposite absolute configuration; identical molecular formula and molecular weight; 97–98% purity range across vendors for both enantiomers |
| Conditions | Structural identity confirmed by InChI, SMILES, and CAS registry. Purity data from multiple commercial vendors (Fisher Scientific/eMolecules, Leyan, Bidepharm). |
Why This Matters
Opposite absolute configuration at C2 leads to diastereomeric products when used as a chiral building block; procurement of the S-enantiomer is mandatory when downstream target compounds require (S)-piperazine-2-carboxylic acid-derived scaffolds.
- [1] Askin, D.; Eng, K. K.; Rossen, K.; Purick, R. M.; Wells, K. M.; Volante, R. P.; Reider, P. J. Highly diastereoselective reaction of a chiral, non-racemic amide enolate with (S)-glycidyl tosylate. Synthesis of the orally active HIV-1 protease inhibitor L-735,524. Tetrahedron Letters 1994, 35, 673–676. (Referenced within US 5,792,869). View Source
- [2] Murakami, H.; Satoh, S.; Tobiyama, T.; Sakai, K.; Nohira, H. U.S. Patent 5,792,869. Process for preparing optically active piperazine derivatives, optical purity ≥97% ee at yield ≥95%. View Source
